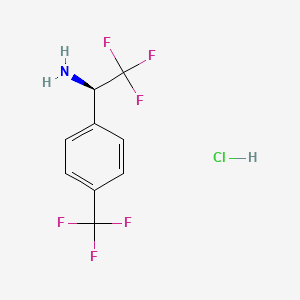(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride
CAS No.: 1260618-04-9
Cat. No.: VC5269470
Molecular Formula: C9H8ClF6N
Molecular Weight: 279.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260618-04-9 |
|---|---|
| Molecular Formula | C9H8ClF6N |
| Molecular Weight | 279.61 |
| IUPAC Name | (1R)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m1./s1 |
| Standard InChI Key | KBJQMJLPMZXUCR-OGFXRTJISA-N |
| SMILES | C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F.Cl |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound features an ethylamine backbone substituted with two trifluoromethyl groups at the C2 position and a para-trifluoromethylphenyl group at the C1 position. The (R)-configuration at the chiral center distinguishes it from its enantiomer, influencing its biochemical interactions and synthetic pathways . The hydrochloride salt enhances solubility and stability, a common modification for amine-containing pharmaceuticals .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClF₆N | |
| Molecular Weight | 279.61 g/mol | |
| Parent Compound (CID) | 56971965 | |
| Chiral Center Configuration | (R) |
Synthesis and Enantioselective Methodologies
Biocatalytic Asymmetric Synthesis
Recent advances in biocatalysis have enabled enantioselective synthesis of α-trifluoromethyl amines. Engineered variants of cytochrome c from Hydrogenobacter thermophilus catalyze N–H carbene insertion reactions using benzyl 2-diazotrifluoropropanoate, yielding α-trifluoromethyl amino esters with >99% yield and 95:5 enantiomeric ratio (er) . While this method targets structurally analogous compounds, its principles are extensible to the synthesis of (R)-2,2,2-trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride by modifying the aryl amine substrate .
Substrate and Protein Engineering
Adjusting diazo reagents (e.g., varying ester groups) inverts enzyme enantioselectivity, permitting access to both (R)- and (S)-enantiomers . Computational analyses reveal that steric and electronic interactions between the enzyme active site and the trifluoromethyl group dictate stereochemical outcomes, providing a blueprint for rational design .
Physicochemical Properties
Stability and Solubility
As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. While specific solubility data for this compound are unavailable, analogous trifluoroethylamine hydrochlorides demonstrate solubility >100 mg/mL in aqueous solutions .
Spectroscopic Characteristics
-
NMR: The ¹⁹F NMR spectrum is expected to show distinct signals for the three equivalent fluorine atoms in the -CF₃ groups (δ ≈ -60 to -70 ppm) .
-
MS: High-resolution mass spectrometry would confirm the molecular ion peak at m/z 279.61 .
Applications in Medicinal Chemistry
Role as a Synthon
α-Trifluoromethyl amines are pivotal intermediates in drug discovery, enhancing metabolic stability and binding affinity . The para-trifluoromethylphenyl moiety in this compound may facilitate interactions with hydrophobic enzyme pockets, making it valuable for protease inhibitor development .
Derivatization Pathways
Chemoenzymatic diversification enables conversion to β-trifluoromethyl-β-amino alcohols and halides, expanding utility in synthesizing bioactive molecules . For example, hydrogenolysis of the benzyl ester in related compounds yields free amino acids for peptide synthesis .
Protective Measures
Laboratory handling requires nitrile gloves, goggles, and fume hoods to mitigate inhalation risks . Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Recent Advances and Future Directions
Biocatalytic Innovations
The 2022 JACS study highlights enzyme engineering as a sustainable route to enantioenriched trifluoromethyl amines, circumventing traditional transition-metal catalysts . Future work may optimize Ht-Cc552 variants for broader substrate scope, including bulkier aryl amines .
Computational Modeling
Molecular dynamics simulations predict that substituting active-site residues (e.g., Met64 to Ala) reduces steric hindrance, improving activity toward para-substituted aryl amines . Such insights could accelerate the design of tailored catalysts for this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume